N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide: is a complex organic compound with a unique structure that includes methoxyphenyl, methylphenyl, and pyrrolidine carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Methoxyphenyl Intermediate: This involves the reaction of 4-methoxybenzyl chloride with an appropriate amine to form the methoxyphenyl intermediate.
Carbamoylation: The intermediate is then reacted with an isocyanate to introduce the carbamoyl group.
Pyrrolidine Ring Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group and is used in the synthesis of various organic compounds.
4-Methylphenylacetonitrile: Contains the methylphenyl group and is used as an intermediate in organic synthesis.
Pyrrolidine-3-carboxamide: Contains the pyrrolidine carboxamide structure and is used in medicinal chemistry.
Uniqueness
N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[3-[(4-methoxyphenyl)methylcarbamoyl]phenyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-6-8-21(9-7-19)17-31-18-23(15-26(31)32)28(34)30-24-5-3-4-22(14-24)27(33)29-16-20-10-12-25(35-2)13-11-20/h3-14,23H,15-18H2,1-2H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAMZZUTKGPRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.